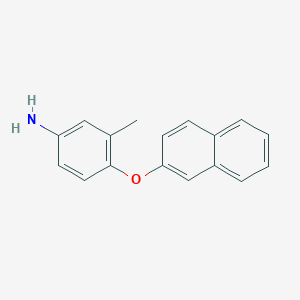

3-Methyl-4-(2-naphthyloxy)aniline

Description

3-Methyl-4-(2-naphthyloxy)aniline is a substituted aniline derivative featuring a methyl group at the 3-position and a 2-naphthyloxy group at the 4-position of the benzene ring. The presence of the naphthyl group may enhance π-π stacking interactions, making it relevant in polymer or ligand design.

Properties

IUPAC Name |

3-methyl-4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12-10-15(18)7-9-17(12)19-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJJYPBQXFRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-naphthyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-methyl-4-nitroaniline with 2-naphthol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-naphthyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-Methyl-4-(2-naphthyloxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-naphthyloxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s molecular structure allows it to participate in various biochemical pathways, potentially affecting gene expression, protein function, and metabolic activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methyl-4-(2-naphthyloxy)aniline with structurally related aniline derivatives, focusing on substituents, molecular properties, synthesis methods, and analytical data.

Notes:

- Molecular Weight: The naphthyl group in the target compound increases molecular weight compared to analogs with smaller substituents (e.g., methylphenoxy).

- Synthesis : While the exact route for this compound is unclear, similar compounds (e.g., and ) employ nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. For example, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline is synthesized via stepwise coupling reactions .

- Reactivity: Electron-withdrawing groups (e.g., CF₃ in ) reduce nucleophilicity of the amino group, whereas electron-donating groups (e.g., methoxyethoxy) enhance it. The naphthyloxy group likely moderates reactivity through steric hindrance and resonance effects.

- Analytical Data : LCMS and HPLC retention times (e.g., 0.75–1.19 minutes in –4) correlate with polarity; the naphthyl group may increase retention time due to hydrophobicity.

Key Findings and Implications

Synthetic Flexibility : Methods like reductive amination () or iodination () could be adapted for functionalizing the aniline core.

Biological Activity

3-Methyl-4-(2-naphthyloxy)aniline, a compound with the CAS number 946663-79-2, is notable for its unique chemical structure, which combines an aniline moiety with a naphthyloxy group. This structural combination imparts distinct biological activities and potential applications in medicinal chemistry, organic synthesis, and industrial processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

This compound exhibits various chemical reactivities, including:

- Oxidation : The compound can be oxidized to form quinone derivatives, which may exhibit different biological properties compared to the parent compound.

- Reduction : Under certain conditions, it can undergo reduction reactions that convert functional groups into more biologically active forms.

- Substitution : The presence of the naphthyloxy group allows for electrophilic aromatic substitution reactions, which can modify its biological activity.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes, signaling pathways, and gene expression, ultimately influencing the biological activity of the compound .

Biological Activity

Research has indicated that this compound possesses several biological activities:

- Antioxidant Activity : Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, related aryloxyaminopropanol derivatives have been evaluated for their ability to scavenge free radicals using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

- Antimicrobial Properties : Preliminary docking studies suggest that derivatives of this compound may exhibit antibacterial activities by interacting with key bacterial enzymes. This interaction could inhibit bacterial growth and proliferation .

- Enzyme Interaction : The compound has been utilized in proteomics research to study enzyme interactions and functions. Its ability to label proteins makes it a valuable tool in understanding complex biological systems .

Research Findings and Case Studies

Several studies have reported on the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Methyl-4-(2-naphthyloxy)aniline, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-methyl-4-nitroaniline with 2-naphthol under alkaline conditions, followed by reduction of the nitro group to an amine. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd/C for reductions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements can be monitored using TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) should resolve aromatic protons (δ 6.5–8.5 ppm), with distinct singlet(s) for the methyl group (δ ~2.3 ppm) and amine protons (δ ~5.0 ppm, exchangeable). C NMR confirms the naphthyloxy linkage (C-O at ~155 ppm) .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z ~290) and detects impurities (<1% area) .

Q. What safety protocols are essential when handling this compound, given the hazards associated with aniline derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal/ inhalation exposure. Aniline derivatives are suspected carcinogens; store in amber bottles under inert gas (N). Spills require neutralization with 10% acetic acid before disposal. Regularly monitor air quality (OSHA PEL: 2 ppm) and use LC-MS/MS for trace exposure analysis .

Advanced Research Questions

Q. How can a Box-Behnken experimental design optimize the photocatalytic degradation of this compound in aqueous systems?

- Methodological Answer :

- Variables : Catalyst loading (0.1–0.5 g/L), pH (4–10), initial concentration (10–50 ppm), and irradiation time (1–5 h).

- Design : Use Minitab or Design-Expert to generate 27 randomized runs. Analyze degradation efficiency via UV-Vis (λ~280 nm) or HPLC. Response surface models identify optimal conditions (e.g., pH 7.5, 0.3 g/L MnFeO/ZnSiO, 3 h irradiation achieves >90% degradation) .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound derivatives?

- Methodological Answer :

- Refinement Tools : SHELXL refines twinned or high-resolution data by adjusting occupancy factors and thermal parameters. For ambiguous electron density, omit maps or DFT calculations (e.g., Gaussian09) validate hydrogen bonding (N-H···O) or π-π stacking .

- Validation : Cross-check with IR (C-N stretch ~1250 cm) and XPS (N 1s binding energy ~399.5 eV) .

Q. How do substituent effects (e.g., methyl vs. methoxy) influence the electronic properties and reactivity of this compound in polymer matrices?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps (B3LYP/6-311G++(d,p)). Methyl groups increase electron density (HOMO: −5.2 eV), enhancing oxidative stability. Compare with cyclic voltammetry (Ag/AgCl reference, 0.1 M TBAPF) to validate redox potentials .

- Polymer Compatibility : DSC (T ~120°C) and TGA (5% weight loss at 250°C) assess thermal stability in polyurethane blends .

Methodological Notes

- Synthesis Optimization : Prioritize DOE over one-factor-at-a-time approaches to minimize resource use .

- Data Interpretation : Use MestReNova for NMR deconvolution and CrystalExplorer for Hirshfeld surface analysis .

- Safety Compliance : Adopt REACH guidelines for waste disposal and HBM4EU biomarkers for exposure tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.